molecular formula C18H16ClN3O2 B277108 N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277108
M. Wt: 341.8 g/mol
InChI Key: NRFIJOYRYTZDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as CMOP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. CMOP belongs to the class of quinazolinones, which are known for their diverse biological activities.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have antimicrobial and antifungal activities.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The inhibition of HDACs by this compound has been linked to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another area of interest is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Furthermore, the development of more efficient synthesis methods for this compound could lead to the production of new analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a synthetic compound with potential pharmacological properties that has been extensively studied in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-tumor activities, and has potential applications in the treatment of neurological disorders. The synthesis method for this compound has been optimized to achieve high yield and purity, and future directions for its study include the development of this compound-based drugs and the investigation of its molecular targets and mechanism of action.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction between 5-chloro-2-methylbenzoyl chloride and 3-(4-oxoquinazolin-3(4H)-yl)propan-1-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a purity of over 95%. The synthesis method has been optimized to achieve maximum yield and purity of this compound.

properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-7-13(19)10-16(12)21-17(23)8-9-22-11-20-15-5-3-2-4-14(15)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

NRFIJOYRYTZDQA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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